2-(thiolan-3-yloxy)-4H-pyrido[1,2-a]pyrimidin-4-one
Description
2-(Thiolan-3-yloxy)-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that features a unique combination of a thiolane ring and a pyrido[1,2-a]pyrimidinone core
Properties
IUPAC Name |
2-(thiolan-3-yloxy)pyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c15-12-7-11(16-9-4-6-17-8-9)13-10-3-1-2-5-14(10)12/h1-3,5,7,9H,4,6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBTYQKQALSBNKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1OC2=CC(=O)N3C=CC=CC3=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(thiolan-3-yloxy)-4H-pyrido[1,2-a]pyrimidin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid, leading to the formation of the pyrido[1,2-a]pyrimidinone core . Another approach includes the use of 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene, followed by cyclization with pyrrolidine in toluene .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, the purification steps, such as crystallization and chromatography, are crucial to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(Thiolan-3-yloxy)-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of reactive functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the thiolane ring.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiolane ring may lead to the formation of sulfoxides or sulfones, while reduction reactions can yield various reduced derivatives of the pyrido[1,2-a]pyrimidinone core.
Scientific Research Applications
Chemistry: The compound serves as a versatile building block for the synthesis of more complex heterocyclic structures.
Biology: It has shown promise in biological assays, particularly in the context of anticancer activity.
Medicine: The compound’s unique structure makes it a candidate for drug development, especially for targeting specific molecular pathways.
Industry: Its potential use in materials science includes applications in the development of novel polymers and advanced materials.
Mechanism of Action
The mechanism of action of 2-(thiolan-3-yloxy)-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine derivatives: These compounds share a similar core structure and have been studied for their biological activities.
2-thio-containing pyrimidines: These analogs exhibit diverse biological properties and are synthesized using similar methods.
Uniqueness
2-(Thiolan-3-yloxy)-4H-pyrido[1,2-a]pyrimidin-4-one stands out due to the presence of the thiolane ring, which imparts unique chemical and biological properties. This structural feature differentiates it from other pyrimidine derivatives and enhances its potential for various applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
